molecular formula C22H14BrF3N2OS B11496798 4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B11496798
M. Wt: 491.3 g/mol
InChI Key: MDXYNZCCVKPBSO-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Substituents: The bromothiophenyl, methoxyphenyl, and trifluoromethylphenyl groups can be introduced through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Drug Development: Could be investigated for its potential as a therapeutic agent in various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine
  • 4-(4-Chlorothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

The presence of the bromothiophenyl group may impart unique electronic properties or biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H14BrF3N2OS

Molecular Weight

491.3 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C22H14BrF3N2OS/c1-29-17-4-2-3-14(9-17)18-11-19(20-10-16(23)12-30-20)28-21(27-18)13-5-7-15(8-6-13)22(24,25)26/h2-12H,1H3

InChI Key

MDXYNZCCVKPBSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CS4)Br

Origin of Product

United States

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